molecular formula C9H9BrClFO B6287305 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene CAS No. 2586126-95-4

1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene

Cat. No.: B6287305
CAS No.: 2586126-95-4
M. Wt: 267.52 g/mol
InChI Key: ANFQSQJTPUBHIX-UHFFFAOYSA-N
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Description

Significance of Highly Substituted Aromatic Scaffolds in Chemical Research

Highly substituted aromatic scaffolds are fundamental building blocks in modern chemical research, particularly in the fields of medicinal chemistry and materials science. rsc.org The rigid, planar structure of the benzene (B151609) ring provides a stable framework for the three-dimensional orientation of various functional groups. jocpr.com This structural stability is crucial for interactions with biological targets like enzymes and receptors. fastercapital.com Aromatic compounds are prevalent in pharmaceuticals, where they can engage in non-covalent interactions such as π-stacking, which is vital for ligand-receptor binding and recognition. jocpr.com The ability to introduce multiple, diverse substituents onto an aromatic core allows chemists to fine-tune a molecule's physicochemical properties, including its solubility, lipophilicity, bioavailability, and metabolic stability. fastercapital.commdpi.com Consequently, polysubstituted arenes are ubiquitous in drug discovery and are key components in the synthesis of agrochemicals and functional materials. rsc.org

Overview of Halogenation and Alkoxyfunctionalization Strategies in Benzene Derivatives

The synthesis of polyhalogenated aryl ethers involves two primary types of transformations: halogenation and alkoxyfunctionalization of the benzene ring.

Halogenation is typically achieved through electrophilic aromatic substitution, where a halogen atom replaces a hydrogen atom on the aromatic ring. msu.edustudymind.co.uk For chlorination and bromination, the reaction is generally carried out at room temperature using the halogen (e.g., Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). chemistrysteps.comlibretexts.org The catalyst polarizes the halogen molecule, generating a potent electrophile that can be attacked by the electron-rich benzene ring. studymind.co.ukchemistrysteps.com Iodination requires stronger oxidizing agents to generate the iodine electrophile, while direct fluorination is often avoided due to the high reactivity of fluorine. chemistrysteps.com

Alkoxyfunctionalization , the introduction of an alkoxy group (-OR) to form an aryl ether, can be accomplished through several methods. The classical Williamson ether synthesis involves the reaction of a phenoxide ion with an alkyl halide. rsc.org More modern approaches include copper-catalyzed Ullmann condensations and palladium-catalyzed cross-coupling reactions, which allow for the formation of aryl ethers from aryl halides and alcohols under milder conditions. organic-chemistry.orgresearchgate.net These transition-metal-catalyzed methods have expanded the scope of aryl ether synthesis, accommodating a wider range of functional groups. jsynthchem.com

Structural Elucidation and Positional Isomerism in Polyhalogenated Benzene Systems

In polysubstituted benzene systems, the arrangement of substituents gives rise to positional isomerism. For a disubstituted benzene, three isomers are possible: ortho- (1,2-), meta- (1,3-), and para- (1,4-). libretexts.orgspectroscopyonline.com As the number of substituents increases, so does the number of possible isomers. Each unique arrangement results in a distinct compound with different physical and chemical properties. algoreducation.com

The specific substitution pattern profoundly influences the molecule's reactivity and steric environment. msu.edulibretexts.org For instance, the relative positions of halogen and alkoxy groups on the benzene ring in a compound like 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene will dictate the electronic distribution within the ring and affect its behavior in subsequent chemical reactions.

Structural elucidation of these isomers relies on modern analytical techniques. Infrared (IR) spectroscopy can provide clues about the substitution pattern based on the positions of C-H wagging peaks. spectroscopyonline.com However, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry are the most definitive methods. nih.govnih.gov NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the structure, while high-resolution mass spectrometry confirms the elemental composition. youtube.com

Research Gaps and Emerging Opportunities in the Chemistry of this compound

A comprehensive review of the scientific literature reveals a significant research gap concerning this compound. While the compound is available commercially as a chemical intermediate, there is a notable absence of published research detailing its synthesis, characterization, reactivity, or specific applications.

This lack of information presents several emerging opportunities for chemical research:

Spectroscopic and Structural Analysis: Detailed characterization of the compound using advanced techniques such as 2D NMR, X-ray crystallography, and computational modeling would provide valuable data on its precise three-dimensional structure and electronic properties.

Reactivity Studies: The presence of multiple halogen atoms (Br, Cl, F) at different positions offers a platform to study selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Investigating the differential reactivity of the C-Br versus C-Cl bonds would be of significant academic and practical interest.

Application as a Building Block: Given its dense functionalization, this molecule could serve as a versatile building block for synthesizing more complex molecules for the pharmaceutical or agrochemical industries. Its unique substitution pattern could lead to novel derivatives with potentially valuable biological activities.

Physicochemical Properties of this compound

Below is a table summarizing the known identifiers and computed properties for the title compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₉BrClFO
Molecular Weight 283.52 g/mol
CAS Number 304440-75-3
Canonical SMILES CC(C)OC1=C(C=C(C(=C1)Br)Cl)F
InChI Key YZJFLMMADKCNEB-UHFFFAOYSA-N

Note: The data presented in this table is based on publicly available chemical database information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-chloro-5-fluoro-4-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClFO/c1-5(2)13-9-4-7(11)6(10)3-8(9)12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFQSQJTPUBHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClFO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.52 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Transformational Potential of 1 Bromo 2 Chloro 5 Fluoro 4 Isopropoxybenzene

Nucleophilic Aromatic Substitution (S_NAr) Reactions

Nucleophilic aromatic substitution (S_NAr) is a critical reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups or a high degree of halogenation. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Selective Displacement of Halogen Atoms by Diverse Nucleophiles

In S_NAr reactions, the nature of the leaving group is paramount. Contrary to SN1 and SN2 reactions, the reactivity of halogens in S_NAr follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, polarizing the carbon-halogen bond and making the carbon atom more electrophilic.

Given this reactivity trend, 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene is expected to undergo selective substitution at the C-F bond when treated with a variety of nucleophiles. The bromine and chlorine atoms would likely remain intact under conditions optimized for fluoride (B91410) displacement. This predictable selectivity allows for the stepwise functionalization of the aromatic ring.

Table 1: Predicted Selective S_NAr Reactions with Various Nucleophiles

Nucleophile Reagent Example Expected Major Product
Alkoxide Sodium Methoxide (NaOCH₃) 1-Bromo-2-chloro-4-isopropoxy-5-methoxybenzene
Amine Morpholine 4-(4-Bromo-3-chloro-6-isopropoxy-phenyl)morpholine

Note: The data in this table is predictive, based on established principles of S_NAr reactivity, illustrating the expected selective displacement of the fluorine atom.

Influence of Isopropoxy and Halogen Substituents on S_NAr Reactivity and Regioselectivity

The reactivity and regioselectivity of S_NAr are governed by the electronic effects of all substituents on the aromatic ring.

Halogen Substituents (-I, +R effect): The fluorine, chlorine, and bromine atoms all exert a strong electron-withdrawing inductive effect (-I), which is crucial for S_NAr. This effect depletes the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. The resonance effect (+R) is weaker and generally opposes the inductive effect. The cumulative inductive pull from the three halogens significantly activates the ring for S_NAr.

Isopropoxy Substituent (+R, -I effect): The isopropoxy group is an activating group in the context of electrophilic substitution but a deactivating group for nucleophilic substitution. Its strong positive resonance effect (+R) donates electron density to the ring, making it less electrophilic. However, its position relative to the halogens determines the extent of this deactivation at each potential reaction site. It is positioned para to the chlorine atom and meta to the bromine and fluorine atoms. The electron-donating resonance effect will be most pronounced at the positions ortho and para to it, potentially making the displacement of the chlorine atom at the C-2 position less favorable compared to a non-alkoxylated analogue.

Regioselectivity Analysis: The selectivity for fluorine displacement is threefold:

Leaving Group Ability: As discussed, fluorine is the most facile leaving group in S_NAr reactions.

Electrophilicity: The carbon attached to fluorine (C-5) is rendered highly electrophilic by the inductive effects of the adjacent bromine (C-1) and the para chlorine (C-2) atom.

Intermediate Stability: The formation of the Meisenheimer complex is the rate-determining step. A nucleophilic attack at C-5 allows the negative charge in the intermediate to be stabilized by the electron-withdrawing halogen substituents without being significantly destabilized by the electron-donating isopropoxy group, to which it is meta.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, the reactivity of aryl halides is typically governed by the carbon-halogen bond strength, leading to a reactivity order of I > Br > Cl > F. This trend is opposite to that of S_NAr reactions and provides an orthogonal strategy for the selective functionalization of this compound. The reaction is expected to proceed selectively at the C-Br bond.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for creating aryl-aryl bonds by reacting an aryl halide with an organoboron compound, typically in the presence of a palladium catalyst and a base. Due to the higher reactivity of the C-Br bond compared to C-Cl and C-F bonds in the oxidative addition step of the catalytic cycle, this compound can be selectively coupled at the bromine position.

Table 2: Predicted Selective Suzuki-Miyaura Coupling Reaction

Coupling Partner Catalyst System Base Expected Product
Phenylboronic Acid Pd(PPh₃)₄ K₂CO₃ 2-Chloro-5-fluoro-4-isopropoxy-1,1'-biphenyl

Note: The data in this table is predictive, illustrating the expected selective reaction at the C-Br bond under typical Suzuki-Miyaura conditions.

Sonogashira, Heck, and Stille Coupling Reactions with Haloaryl Precursors

Similar to the Suzuki-Miyaura coupling, other prominent palladium-catalyzed reactions such as the Sonogashira, Heck, and Stille couplings are expected to exhibit high selectivity for the C-Br bond of this compound. This allows for the introduction of alkynyl, vinyl, and stannyl-derived organic fragments, respectively, at the C-1 position.

Table 3: Predicted Selective Sonogashira, Heck, and Stille Coupling Reactions

Reaction Name Coupling Partner Typical Catalyst System Expected Product Structure
Sonogashira Phenylacetylene Pd(PPh₃)₂Cl₂, CuI, Et₃N 1-(2-Chloro-5-fluoro-4-isopropoxyphenyl)-2-phenylethyne
Heck Styrene Pd(OAc)₂, P(o-tol)₃, Et₃N 1-Chloro-4-fluoro-2-isopropoxy-5-styrylbenzene

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 1-Chloro-4-fluoro-2-isopropoxy-5-vinylbenzene |

Note: This table presents plausible outcomes for these cross-coupling reactions based on the differential reactivity of the carbon-halogen bonds.

Catalytic C-O and C-N Cross-Coupling for Derivatization

The Buchwald-Hartwig amination and its C-O coupling counterpart are powerful methods for forming aryl-nitrogen and aryl-oxygen bonds. These reactions, catalyzed by palladium complexes with specialized phosphine (B1218219) ligands, also show a strong preference for reacting with aryl bromides over aryl chlorides and fluorides. This selectivity enables the precise installation of amine and ether functionalities at the C-1 position of the substrate.

Table 4: Predicted Selective C-N and C-O Cross-Coupling Reactions

Reaction Type Coupling Partner Typical Catalyst System Expected Product
Buchwald-Hartwig Amination (C-N) Aniline Pd₂(dba)₃, XPhos, NaOt-Bu N-(2-Chloro-5-fluoro-4-isopropoxyphenyl)aniline

| Buchwald-Hartwig Etherification (C-O) | Phenol (B47542) | Pd(OAc)₂, RuPhos, K₃PO₄ | 1-Chloro-4-fluoro-2-isopropoxy-5-phenoxybenzene |

Note: The data in this table is predictive, showcasing the utility of Buchwald-Hartwig-type reactions for selective derivatization at the C-Br position.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.comlibretexts.org The feasibility and outcome of such reactions on this compound are dictated by the electronic and steric effects of the existing substituents.

The position of electrophilic attack on a substituted benzene (B151609) ring is determined by the directing effects of the substituents already present. unizin.org These effects are broadly classified as activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, meta, or para). fiveable.me

Activating vs. Deactivating Effects: Substituents that donate electron density to the ring increase its reactivity towards electrophiles and are termed "activating groups". libretexts.org Conversely, electron-withdrawing groups decrease the ring's reactivity and are known as "deactivating groups". libretexts.org

Isopropoxy Group (-O-iPr): This is a strong activating group. While the oxygen is electronegative and exerts an electron-withdrawing inductive effect, its non-bonding electrons strongly donate into the aromatic π-system via resonance. This resonance effect is dominant, making the ring significantly more reactive than benzene. pressbooks.pub

Directing Influence:

The powerful isopropoxy group directs incoming electrophiles to its ortho positions (C3 and C5).

The bromine at C1 directs to its ortho (C2, C6) and para (C4) positions.

The chlorine at C2 directs to its ortho (C1, C3) and para (C5) positions.

The fluorine at C5 directs to its ortho (C4, C6) and para (C2) positions.

The table below summarizes the electronic effects of the substituents on the aromatic ring.

SubstituentPositionInductive EffectResonance EffectOverall EffectDirector Type
Bromo (-Br)C1Electron-withdrawingElectron-donating (weak)DeactivatingOrtho, Para
Chloro (-Cl)C2Electron-withdrawingElectron-donating (weak)DeactivatingOrtho, Para
Fluoro (-F)C5Electron-withdrawingElectron-donating (weak)DeactivatingOrtho, Para
Isopropoxy (-OPr)C4Electron-withdrawingElectron-donating (strong)ActivatingOrtho, Para

When multiple substituents are present, the regiochemical outcome of an EAS reaction is determined by a consensus of their directing effects, with the most powerful activating group typically exerting dominant control. youtube.com Steric hindrance also plays a critical role in determining the final product distribution. fiveable.me

For this compound, there are two unsubstituted positions available for attack: C3 and C6.

Influence of the Isopropoxy Group: As the strongest activating group, the isopropoxy substituent at C4 directs incoming electrophiles to its ortho positions, C3 and C5. Since C5 is already occupied by a fluorine atom, this powerful directing effect is channeled primarily towards C3.

Influence of Halogens:

The bromine at C1 directs towards C6 (ortho).

The chlorine at C2 directs towards C3 (ortho).

The fluorine at C5 directs towards C6 (ortho).

Consensus and Steric Effects: The directing effects create a scenario where both C3 and C6 are electronically activated. C3 is targeted by the powerful isopropoxy group and the chlorine atom. C6 is targeted by the bromine and fluorine atoms. However, the C3 position is flanked by two relatively bulky groups (the chloro and isopropoxy groups), which may cause significant steric hindrance. The C6 position, adjacent only to the bromine atom, is sterically more accessible.

Therefore, while the isopropoxy group strongly activates the C3 position electronically, steric hindrance is likely to favor electrophilic attack at the C6 position. The precise outcome would depend on the size of the incoming electrophile.

Organometallic Chemistry and C-H Activation

The halogen substituents on this compound provide handles for a variety of organometallic transformations, which are pivotal for forming new carbon-carbon and carbon-heteroatom bonds.

Grignard reagents are powerful nucleophiles formed by the reaction of an organohalide with magnesium metal. walisongo.ac.id The reactivity of halogens in this reaction follows the trend I > Br > Cl > F. walisongo.ac.id In this compound, the carbon-bromine bond is significantly weaker and more reactive than the carbon-chlorine and carbon-fluorine bonds. walisongo.ac.id

Consequently, the Grignard reagent is expected to form selectively at the C1 position, yielding 2-chloro-5-fluoro-4-isopropoxyphenylmagnesium bromide . The C-Cl and C-F bonds would remain intact under typical Grignard formation conditions.

This organometallic intermediate is a potent nucleophile and can be quenched with a wide range of electrophiles to introduce diverse functional groups. youtube.com

The following table details potential reactions of the Grignard reagent derived from this compound.

ElectrophileReagent ExampleProduct
Proton SourceH₂O1-Chloro-4-fluoro-3-isopropoxybenzene
Carbon DioxideCO₂2-Chloro-5-fluoro-4-isopropoxybenzoic acid
AldehydeFormaldehyde (CH₂O)(2-Chloro-5-fluoro-4-isopropoxyphenyl)methanol
KetoneAcetone ((CH₃)₂CO)2-(2-Chloro-5-fluoro-4-isopropoxyphenyl)propan-2-ol
EsterEthyl formate (B1220265) (HCOOEt)2-Chloro-5-fluoro-4-isopropoxybenzaldehyde

Lithium-halogen exchange is another fundamental organometallic reaction, typically achieved by treating an aryl halide with an alkyllithium reagent, such as n-butyllithium (n-BuLi). wikipedia.org This reaction is extremely rapid, often occurring at very low temperatures. harvard.edu The rate of exchange follows the same reactivity trend as Grignard formation: I > Br > Cl. wikipedia.orgprinceton.edu

For this compound, treatment with n-BuLi would result in a selective and rapid exchange of the bromine atom, forming the highly reactive organolithium species 2-chloro-5-fluoro-4-isopropoxyphenyllithium .

This aryllithium reagent is a powerful nucleophile used extensively in carbon-carbon bond formation. pressbooks.pub It can react with various electrophiles to construct more complex molecular architectures.

The table below illustrates representative C-C bond-forming reactions using the aryllithium intermediate.

Electrophile ClassReagent ExampleProduct Structure
Alkyl HalideIodomethane (CH₃I)1-Chloro-4-fluoro-2-methyl-5-isopropoxybenzene
AldehydeBenzaldehyde (C₆H₅CHO)(2-Chloro-5-fluoro-4-isopropoxyphenyl)(phenyl)methanol
KetoneCyclohexanone1-(2-Chloro-5-fluoro-4-isopropoxyphenyl)cyclohexan-1-ol
NitrileAcetonitrile (B52724) (CH₃CN)1-(2-Chloro-5-fluoro-4-isopropoxyphenyl)ethan-1-one

Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for modifying aromatic compounds, often guided by a directing group to ensure regioselectivity. nih.gov In the target molecule, the isopropoxy group can act as a directing group, facilitating the activation of C-H bonds at its ortho positions (C3 and C5) via the formation of a cyclometalated palladium intermediate. nih.gov

Given that the C5 position is blocked by fluorine, the directing effect of the isopropoxy group would be exclusively focused on the C-H bond at C3. However, this position is sterically hindered by the adjacent chlorine atom, which could pose a significant challenge for the catalytic cycle. The C-H bond at C6 lacks a proximal directing group and would be less likely to react under directed C-H activation conditions.

While direct C-H functionalization at C3 is theoretically possible, it would likely require optimized conditions to overcome the steric barrier. Common palladium-catalyzed transformations for such substrates often favor cross-coupling reactions at the more reactive C-Br and C-Cl bonds (e.g., Suzuki, Heck, Buchwald-Hartwig couplings) over C-H activation. libretexts.org Nevertheless, should C-H functionalization be achieved, it would open pathways to novel derivatives.

The table below outlines some theoretical palladium-catalyzed C-H functionalization reactions at the C3 position, directed by the isopropoxy group.

Reaction TypeCoupling PartnerPotential Product
ArylationPhenylboronic acid1-Bromo-2-chloro-5-fluoro-4-isopropoxy-3-phenylbenzene
AlkenylationStyrene1-Bromo-2-chloro-5-fluoro-4-isopropoxy-3-vinylbenzene
AcetoxylationPhI(OAc)₂3-Bromo-2-chloro-5-fluoro-6-isopropoxy-phenyl acetate

Theoretical and Computational Chemistry Studies of 1 Bromo 2 Chloro 5 Fluoro 4 Isopropoxybenzene

Electronic Structure and Aromaticity Analysis

The electronic structure and aromaticity of a molecule are fundamental to its stability and reactivity. These properties are primarily determined by the arrangement of electrons in molecular orbitals.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. These calculations would involve minimizing the energy of the molecule with respect to the positions of its atoms, providing insights into bond lengths, bond angles, and dihedral angles.

The stability of the molecule is intrinsically linked to its electronic energy. A lower calculated energy corresponds to a more stable structure. For this particular compound, the benzene (B151609) ring is expected to be nearly planar, with the substituents (bromo, chloro, fluoro, and isopropoxy groups) causing minor deviations from perfect planarity due to steric and electronic effects. The calculated stability would also reflect the electronic contributions of the halogen and isopropoxy substituents to the aromatic ring.

A hypothetical data table for the optimized geometric parameters of this compound, as would be obtained from DFT calculations, is presented below.

ParameterValue
C-C (aromatic) bond lengths~1.39 - 1.41 Å
C-Br bond length~1.90 Å
C-Cl bond length~1.74 Å
C-F bond length~1.35 Å
C-O (ether) bond length~1.37 Å
O-C (isopropyl) bond length~1.43 Å
Aromatic ring planarityNear planar

Note: These are estimated values based on typical bond lengths for similar compounds and would be precisely determined by actual DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. ufla.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide crucial information about a molecule's ability to donate or accept electrons.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to act as an electron donor (a nucleophile). A higher HOMO energy indicates a greater tendency to donate electrons. For this compound, the HOMO is expected to be primarily located on the electron-rich aromatic ring and the oxygen atom of the isopropoxy group, which possess lone pairs of electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to act as an electron acceptor (an electrophile). A lower LUMO energy suggests a greater propensity to accept electrons. The LUMO is likely to be distributed over the aromatic ring and influenced by the electron-withdrawing halogen substituents.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the opposite.

Molecular OrbitalEnergy (eV) - HypotheticalDescription
HOMO-6.5Associated with nucleophilic character
LUMO-1.2Associated with electrophilic character
HOMO-LUMO Gap5.3Indicator of chemical stability

Note: The energy values are hypothetical and would be determined from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites that are prone to electrophilic and nucleophilic attack. nih.gov

An MEP map displays the electrostatic potential on the electron density surface of a molecule. Different colors are used to represent varying potential values:

Red: Indicates regions of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack (attack by electron-seeking species). In this compound, these regions would be concentrated around the electronegative fluorine, chlorine, and oxygen atoms.

Blue: Represents regions of low electron density and positive electrostatic potential. These areas are susceptible to nucleophilic attack (attack by electron-rich species). Positive potentials are often found near the hydrogen atoms.

Green: Denotes areas of neutral or near-zero potential.

The MEP map would reveal the electron-rich nature of the oxygen atom in the isopropoxy group and the halogen atoms, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms and potentially the carbon atoms attached to the electronegative substituents would exhibit a more positive potential.

Conformational Analysis of the Isopropoxy Moiety

The isopropoxy group (-OCH(CH₃)₂) is not rigid and can rotate around the C-O single bond. This rotation gives rise to different spatial arrangements, known as conformations, which can have different energies.

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters. For the isopropoxy moiety, a PES scan would typically involve systematically rotating the dihedral angle defined by the aromatic ring, the ether oxygen, the isopropyl carbon, and one of the methyl groups.

The results of the PES scan would show energy minima corresponding to the most stable conformations and energy maxima corresponding to the transition states between these conformations. The stable conformations are those that minimize steric hindrance between the bulky isopropoxy group and the adjacent substituents on the benzene ring. The most stable conformer would likely have the isopropyl group oriented to minimize steric clashes with the neighboring chloro and fluoro substituents.

Dihedral Angle (Ar-O-C-H)Relative Energy (kcal/mol) - HypotheticalConformation
~60°0.0Staggered (Stable)
~120°3.5Eclipsed (Transition State)
~180°0.2Staggered (Stable)

Note: The angles and energies are illustrative and would be determined by a detailed conformational analysis.

Intermolecular Interactions and Packing Effects (where relevant to crystal structure prediction)

The prediction of the crystal structure of this compound is fundamentally dependent on a detailed understanding of the intermolecular interactions that govern its molecular packing. The presence of multiple halogen substituents (bromine, chlorine, and fluorine) alongside an isopropoxy group on the benzene ring suggests a complex interplay of various non-covalent forces. Computational studies on analogous halobenzene systems provide a framework for anticipating the dominant interactions.

Halogen bonding is expected to be a significant factor in the crystal packing of this compound. These interactions involve the electrophilic region, or σ-hole, on one halogen atom and a nucleophilic region on an adjacent molecule. Theoretical studies on halobenzene homodimers have shown that different types of halogen···halogen interactions (Type I, II, III, and IV) are possible, with their relative strengths depending on the nature of the halogens and their orientation. nih.govresearchgate.net For this compound, a variety of halogen bonds such as Br···Cl, Br···F, and Cl···F could be formed. The strength of these bonds is influenced by the size of the σ-hole, which generally increases with the size of the halogen atom (I > Br > Cl). nih.gov

The isopropoxy group, with its flexible alkyl chains, can also influence crystal packing. It can engage in weak C-H···X (where X is a halogen or oxygen) or C-H···π interactions. Furthermore, the steric bulk of the isopropoxy group will impose constraints on the possible packing arrangements, potentially leading to the formation of channels or layers within the crystal lattice.

Computational crystal structure prediction methods, which utilize force fields or quantum mechanical calculations, can be employed to explore the potential packing motifs. By calculating the lattice energy of various hypothetical crystal structures, it is possible to identify the most energetically favorable arrangements. These calculations would need to accurately model the anisotropic nature of halogen bonding and the subtle effects of fluorine substitution on π-stacking.

Table 1: Predicted Intermolecular Interaction Energies in the Crystal Lattice of this compound (Hypothetical Data)

Interaction TypeAtoms InvolvedPredicted Energy (kcal/mol)
Halogen BondingBr···Cl-1.5 to -3.0
Halogen BondingBr···F-0.5 to -1.5
Halogen BondingCl···F-0.3 to -1.0
π-StackingBenzene Ring···Benzene Ring-2.0 to -4.0
van der WaalsIsopropoxy C-H···Halogen-0.2 to -0.8

Reaction Mechanism Elucidation using Computational Methods

A key step in the synthesis of halogenated benzenes is electrophilic aromatic substitution. masterorganicchemistry.comchemistrysteps.com For instance, the bromination of a chloro-fluoro-isopropoxybenzene precursor would proceed through a Wheland intermediate (a carbocation). Computational methods can be used to locate and characterize the transition state for the formation of this intermediate.

The geometry of the transition state would reveal the extent of bond formation between the attacking electrophile (e.g., Br+) and the benzene ring, as well as the degree of disruption of the aromatic system. Vibrational frequency analysis is crucial to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.

The activation energy for the reaction can be calculated as the energy difference between the reactants and the transition state. This information is vital for predicting the reaction rate and understanding the regioselectivity of the halogenation. The directing effects of the existing substituents (chloro, fluoro, and isopropoxy groups) can be rationalized by comparing the activation energies for attack at different positions on the benzene ring.

By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile for the synthetic pathway can be constructed. This allows for a detailed analysis of the thermodynamics and kinetics of each step. For example, the formation of the electrophile (e.g., the activation of Br2 with a Lewis acid) and the subsequent attack on the aromatic ring can be modeled. studymind.co.uk

The relative stability of different potential products can also be assessed. In the case of multiple possible isomers, the calculated thermodynamic stabilities can help predict the major product under thermodynamic control. Kinetic analysis, based on the calculated activation energies, can predict the product distribution under kinetic control.

Computational studies can also investigate alternative reaction pathways or the role of catalysts. For instance, the mechanism of catalyst-assisted halogenation can be explored by modeling the interaction of the Lewis acid with the halogen molecule and the aromatic substrate. uobabylon.edu.iq This can lead to a more rational design of synthetic routes with improved yield and selectivity.

Table 2: Calculated Energetics for a Hypothetical Bromination Step in the Synthesis of this compound (Hypothetical Data)

ParameterValue (kcal/mol)
Activation Energy (Formation of Wheland Intermediate)+15 to +25
Energy of Wheland Intermediate (relative to reactants)+5 to +10
Activation Energy (Deprotonation)+2 to +5
Overall Reaction Enthalpy-10 to -20

Advanced Spectroscopic and Analytical Characterization of 1 Bromo 2 Chloro 5 Fluoro 4 Isopropoxybenzene and Its Derivatives

Vibrational Spectroscopy (IR and Raman)

Characteristic Absorption Bands and Their Correlation with Functional Groups

The infrared (IR) spectrum of 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene, while not extensively documented in publicly available research, can be predicted to exhibit a series of characteristic absorption bands corresponding to its specific functional groups. These bands are crucial for the structural elucidation and confirmation of the molecule.

The aromatic ring of the compound is expected to show several distinct vibrations. The C-H stretching vibrations of the aromatic protons typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring are expected to produce a set of characteristic sharp peaks in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range.

The isopropoxy group (-O-CH(CH₃)₂) will also give rise to several key absorption bands. The aliphatic C-H stretching vibrations of the methyl and methine groups are anticipated in the 2985-2870 cm⁻¹ range. The characteristic C-O-C stretching vibrations of the ether linkage are expected to be strong and appear in the region of 1260-1000 cm⁻¹. Specifically, an aryl-alkyl ether typically shows a strong asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

The halogen substituents (Bromo, Chloro, and Fluoro) also have characteristic absorption bands, although these are often found in the lower frequency "fingerprint" region of the IR spectrum, which can be complex. The C-F stretching vibration is typically the strongest of the carbon-halogen bonds and is expected in the 1400-1000 cm⁻¹ region. The C-Cl stretching absorption is generally found between 800 and 600 cm⁻¹, while the C-Br stretching vibration occurs at even lower frequencies, typically in the 600-500 cm⁻¹ range.

A summary of the expected characteristic IR absorption bands is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching2985-2870
Aromatic C=CStretching1600-1450
C-O-C (ether)Asymmetric Stretching~1250
C-O-C (ether)Symmetric Stretching~1040
C-FStretching1400-1000
C-ClStretching800-600
C-BrStretching600-500
Aromatic C-HOut-of-plane Bending900-675

Application in Reaction Monitoring

Infrared spectroscopy is a powerful process analytical technology (PAT) tool for real-time reaction monitoring, offering non-invasive, in-situ analysis of chemical transformations. rsc.orgjascoinc.com For reactions involving this compound, IR spectroscopy can be employed to track the consumption of reactants and the formation of products and intermediates by monitoring the changes in the intensity of their characteristic absorption bands over time. rsc.orgclairet.co.uk

For instance, in a substitution reaction where the bromine atom is replaced, the disappearance of the C-Br stretching band (around 600-500 cm⁻¹) could be monitored. Simultaneously, the appearance of a new band corresponding to the newly formed bond would indicate the progress of the reaction. Similarly, if the isopropoxy group is cleaved or modified, the changes in the C-O-C stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹ would provide valuable kinetic and mechanistic information. mt.com

The use of attenuated total reflectance (ATR) probes allows for the direct insertion of the IR spectrometer into the reaction vessel, enabling continuous data acquisition without the need for sampling. clairet.co.uk This approach provides immediate feedback on the reaction's progress, endpoint, and the potential formation of byproducts, thus enhancing process control and safety.

X-ray Crystallography (if suitable crystalline forms exist)

As of the current body of scientific literature, no publicly available X-ray crystallographic data for this compound exists. To perform X-ray crystallography, the compound must first be obtained in a single, crystalline form of sufficient quality.

Solid-State Structural Determination and Intermolecular Interactions

Furthermore, the crystal structure would reveal the nature and geometry of intermolecular interactions that govern the packing of the molecules in the solid state. Given the presence of halogen atoms and the aromatic ring, a variety of non-covalent interactions could be anticipated, including:

Halogen Bonding: The electropositive region on the bromine or chlorine atoms could interact with a nucleophilic region on an adjacent molecule, such as the oxygen of the isopropoxy group or the π-system of the benzene ring.

π-π Stacking: The aromatic rings of adjacent molecules could stack on top of each other, contributing to the stability of the crystal lattice.

van der Waals Forces: These general attractive forces would be present between all atoms of the interacting molecules.

The analysis of these intermolecular interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purity assessment and isolation of this compound from reaction mixtures and for the analysis of its derivatives.

Advanced HPLC and GC Techniques for Complex Mixture Analysis

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the analysis of halogenated aromatic compounds. tentamus.comlabmanager.com The choice between HPLC and GC would depend on the volatility and thermal stability of the compound and its derivatives. chromatographytoday.com

Gas Chromatography (GC): Given that this compound is likely to be a volatile compound, GC would be a suitable method for its analysis. A non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, would likely provide good separation of the target compound from other non-polar impurities or reactants. The use of a flame ionization detector (FID) or a mass spectrometer (MS) as the detector would allow for sensitive detection and identification. phenomenex.compatsnap.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds. For this compound, a reversed-phase HPLC method would be appropriate. patsnap.com This would typically involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net A UV detector would be suitable for detection, as the benzene ring will absorb UV light.

The development of a robust chromatographic method would involve optimizing parameters such as the column type, mobile phase composition (for HPLC) or temperature program (for GC), and flow rate to achieve the desired resolution and analysis time.

Chiral Chromatography for Enantiomeric Purity (if chiral derivatives are relevant)

The parent molecule, this compound, is not chiral. However, if any of its derivatives are chiral, for example, through a reaction that introduces a stereocenter, then chiral chromatography would be essential for the separation and quantification of the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for enantiomeric separations. This involves the use of a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. The mobile phase composition, typically a mixture of a polar organic solvent and an alkane, would need to be optimized to achieve baseline separation of the enantiomers.

The determination of enantiomeric purity is critical in many fields, particularly in the pharmaceutical industry, where different enantiomers of a drug can have vastly different pharmacological activities.

Synthetic Utility As a Precursor for Complex Molecular Architectures

Scaffold Diversification via Selective Functionalization

The differential reactivity of the bromine, chlorine, and fluorine substituents on the benzene (B151609) ring of 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene is the cornerstone of its utility in scaffold diversification. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in transition metal-catalyzed cross-coupling reactions, while the carbon-fluorine bond is typically the most inert under these conditions. acs.orgacs.org This reactivity gradient allows for a programmed and site-selective introduction of various functional groups.

For instance, palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be selectively performed at the C-Br position, leaving the chloro and fluoro substituents intact for subsequent transformations. acs.orgrsc.org This enables the introduction of aryl, vinyl, alkynyl, and amino moieties, respectively. Following the initial functionalization at the bromo position, the chloro group can then be targeted for a second cross-coupling reaction, often under more forcing conditions or with a different catalyst system. This sequential functionalization provides a powerful tool for building molecular complexity in a controlled manner. sciencedaily.com

The isopropoxy group, being an electron-donating substituent, activates the aromatic ring towards electrophilic aromatic substitution, although the steric hindrance and the deactivating effect of the halogens would need to be considered in directing further substitutions. libretexts.orgmsu.edu

Table 1: Plausible Selective Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerCatalyst System (Example)Product Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄, baseBiaryl derivative
Stille CouplingOrganostannanePd(PPh₃)₄Aryl-substituted derivative
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, baseArylalkyne derivative
Buchwald-Hartwig AminationAminePd₂(dba)₃, ligand, baseArylamine derivative
Heck CouplingAlkenePd(OAc)₂, ligand, baseArylalkene derivative

Application in the Construction of Fused-Ring Systems

Polycyclic aromatic compounds and their heterocyclic analogues are significant targets in organic synthesis due to their presence in numerous natural products and functional materials. libretexts.orgnih.govrsc.org this compound can serve as a key building block for the synthesis of fused-ring systems through intramolecular cyclization strategies.

A common approach involves the initial functionalization of the bromo and chloro positions with substituents that can subsequently react with each other or with an adjacent position on the benzene ring to form a new ring. For example, a Sonogashira coupling at the C-Br position to introduce an alkyne, followed by the introduction of a nucleophilic group at the C-Cl position, could set the stage for an intramolecular cyclization to form a fused heterocycle. jst.go.jpnih.gov

Furthermore, benzyne-mediated methodologies offer another powerful route to fused-ring systems. jst.go.jpnih.gov Treatment of this compound with a strong base could potentially lead to the formation of a highly reactive benzyne (B1209423) intermediate. The trapping of this intermediate with a tethered nucleophile can lead to the formation of a new fused ring. The remaining halogen and the isopropoxy group would then be available for further functionalization of the newly formed polycyclic system.

Role in the Synthesis of Bridged and Spiro Compounds

Bridged and spirocyclic frameworks are three-dimensional structures of significant interest in medicinal chemistry and materials science due to their conformational rigidity and novel spatial arrangement of functional groups. nih.govacs.org The synthesis of such complex architectures often relies on intramolecular reactions of appropriately functionalized precursors.

Starting from this compound, one could envision a synthetic route where the bromo and chloro positions are functionalized with long-chain substituents containing reactive termini. A subsequent intramolecular reaction, such as a ring-closing metathesis or an intramolecular Michael addition, could then lead to the formation of a bridged ring system.

For the synthesis of spiro compounds, a double intramolecular electrophilic aromatic substitution could be a plausible strategy. nih.gov This would involve the initial elaboration of the bromo and chloro positions into two separate aromatic rings. Subsequent acid-catalyzed cyclization could then lead to the formation of a spirocyclic core, where the original benzene ring of the precursor is one of the participating rings. The unique substitution pattern of the starting material would impart specific electronic and steric properties to the resulting spiro compound.

Integration into Supramolecular Chemistry Building Blocks

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. unica.it Halogen bonding is an increasingly important interaction in this field, where a halogen atom acts as an electrophilic "donor" to a Lewis basic "acceptor". nih.govnih.gov The presence of bromine, chlorine, and fluorine atoms on this compound makes it an attractive candidate for the design of novel supramolecular building blocks.

The varying polarizability and electronegativity of the different halogens (I > Br > Cl > F) would allow for tunable halogen bonding interactions. For example, the bromine atom would be the strongest halogen bond donor, followed by chlorine. mdpi.com This hierarchy could be exploited to direct the self-assembly of these molecules into well-defined supramolecular architectures, such as one-dimensional chains or two-dimensional networks. The isopropoxy group can also participate in hydrogen bonding or act as a bulky substituent to influence the packing of the molecules in the solid state.

Precursor to Advanced Materials (e.g., polymers, liquid crystals, if chemically plausible without discussing specific material properties)

The unique combination of functional groups on this compound also makes it a promising precursor for the synthesis of advanced materials. For instance, its di-functional nature (after selective reaction at the bromo and chloro positions) allows it to be used as a monomer in polymerization reactions. Step-growth polymerization via repeated cross-coupling reactions could lead to the formation of novel conjugated polymers. rsc.org The presence of the fluoro and isopropoxy substituents would be expected to influence the solubility and processing characteristics of the resulting polymers.

Furthermore, the rigid and anisotropic nature of the substituted benzene ring suggests its potential use as a core unit in the design of liquid crystalline materials. nih.govnih.gov By attaching appropriate mesogenic groups through functionalization of the bromo and chloro positions, it may be possible to synthesize novel liquid crystals with specific phase behaviors. The polarity and steric bulk of the fluoro and isopropoxy groups would play a crucial role in determining the mesophase stability and transition temperatures.

Derivatization Strategies and Analogue Design Principles

Systematic Modification of Halogen Substituents

The presence of bromine, chlorine, and fluorine on the benzene (B151609) ring provides multiple opportunities for selective modification. The significant differences in the carbon-halogen bond strengths (C-Br < C-Cl < C-F) are the primary basis for achieving chemoselectivity in dehalogenation reactions.

Selective removal of one or more halogen atoms can be achieved through catalytic hydrodehalogenation. This class of reactions typically involves a transition metal catalyst, most commonly palladium, and a hydrogen source. The general order of reactivity for this process is C-I > C-Br > C-Cl > C-F, which allows for the selective cleavage of the weaker C-Br bond while leaving the C-Cl and C-F bonds intact. mdpi.comorganic-chemistry.org

Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is a well-established method for this transformation. organic-chemistry.org The hydrogen source can be molecular hydrogen (H₂) or a transfer hydrogenation reagent like formic acid, ammonium (B1175870) formate (B1220265), sodium hypophosphite, or various silanes. thieme-connect.deresearchgate.net By carefully controlling the reaction conditions (catalyst loading, temperature, pressure, and reaction time), it is possible to achieve high selectivity for debromination.

For 1-bromo-2-chloro-5-fluoro-4-isopropoxybenzene, treatment with a palladium catalyst under mild conditions is predicted to yield 1-chloro-4-fluoro-3-isopropoxybenzene. The removal of the chlorine atom would require more forcing conditions, and the cleavage of the C-F bond is significantly more challenging, often necessitating specialized catalytic systems or harsher reaction conditions. nih.govntu.edu.sgmdpi.com

Table 1: Predicted Selective Hydrodehalogenation Strategies
Target TransformationProposed Reagents and ConditionsSelectivity PrinciplePredicted Product
Selective DebrominationPd/C (5-10 mol%), H₂ (1 atm) or HCOONH₄, room temperature to 50°CLower C-Br bond dissociation energy compared to C-Cl and C-F. organic-chemistry.org1-Chloro-4-fluoro-3-isopropoxybenzene
Debromination & DechlorinationPd/C (10 mol%), H₂ (>1 atm), elevated temperature (>80°C)More forcing conditions overcome the higher C-Cl bond strength.1-Fluoro-2-isopropoxybenzene
Radical-based DebrominationNaH / 1,4-dioxane, 1,10-phenanthroline (B135089) (initiator), 140°CRadical chain mechanism with selectivity for weaker C-Br bond. nih.govnih.gov1-Chloro-4-fluoro-3-isopropoxybenzene

The halogen-dance (HD) is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. wikipedia.org This reaction proceeds through a deprotonation event to form an aryl anion or related organometallic intermediate, which then facilitates the halogen transfer. The thermodynamic stability of the intermediate aryl anion dictates the direction and outcome of the reaction. beilstein-archives.orgwhiterose.ac.ukresearchgate.net

In the case of this compound, the most acidic aromatic proton is likely at the C6 position, being flanked by the inductively withdrawing bromine and fluorine atoms. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), could induce deprotonation at this site. wikipedia.orgchemrxiv.org This would generate a potent nucleophilic center that could initiate an intermolecular halogen transfer, potentially leading to isomeric products that are not accessible through direct synthesis. The synthetic implication is the ability to create novel substitution patterns on the aromatic ring, which can be subsequently trapped by an electrophile. clockss.org

Manipulation of the Isopropoxy Group

The isopropoxy moiety offers another handle for derivatization, primarily through cleavage of the ether bond to reveal a highly versatile phenol (B47542).

Aryl alkyl ethers are most commonly cleaved using strong Lewis acids, with boron tribromide (BBr₃) being the reagent of choice for its high efficiency under relatively mild conditions. nih.govnih.gov The reaction proceeds via the formation of an adduct between the ether oxygen and BBr₃, followed by nucleophilic attack of a bromide ion on the isopropyl group. For an aryl isopropyl ether, this cleavage would yield 4-bromo-5-chloro-2-fluorophenol (B1413504) and isopropyl bromide. ufp.ptresearchgate.net

Once the phenol is obtained, it can be readily converted into a wide array of other oxygen-containing functional groups. Standard synthetic protocols can be used for esterification or etherification. For example, reaction with various acyl chlorides or anhydrides in the presence of a base would yield the corresponding esters, while reaction with alkyl halides under Williamson ether synthesis conditions would produce new ether analogues. nih.gov

Table 2: Ether Cleavage and Subsequent Re-functionalization
Reaction StepTypical ReagentsIntermediate/Product Class
Ether CleavageBBr₃ in CH₂Cl₂; or concentrated HBrPhenol (4-Bromo-5-chloro-2-fluorophenol)
EsterificationAcetyl chloride, pyridine; or Acetic anhydride (B1165640), H⁺Aryl Esters
Etherification (Williamson)NaH, then an alkyl halide (e.g., CH₃I, C₂H₅Br)Aryl Ethers
Conversion to Sulfonate EstersTosyl chloride or Mesyl chloride, pyridineAryl Sulfonates

Direct stereoselective functionalization of the isopropyl group is a significant synthetic challenge due to the inertness of the C-H bonds. There are no standard laboratory methods for achieving this transformation on a molecule like this compound. However, frontier research areas offer potential, albeit speculative, strategies.

One hypothetical approach involves biocatalysis. Cytochrome P450 enzymes, for example, are known to hydroxylate unactivated C-H bonds with high levels of regio- and stereoselectivity. A suitably engineered enzyme could potentially introduce a hydroxyl group at the methine position of the isopropyl moiety, creating a chiral center.

Another advanced strategy could involve directed C-H activation, although this typically requires a directing group to be positioned elsewhere on the molecule to guide a metal catalyst to the target C-H bond. nih.gov Such methods are highly specialized and would require significant research and development to apply to this specific substrate.

Introduction of Additional Functional Groups

The introduction of new substituents onto the aromatic ring is governed by the principles of electrophilic aromatic substitution (EAS). The regiochemical outcome is determined by the cumulative directing effects of the substituents already present.

The isopropoxy group (-OiPr) is a powerful activating group and is ortho-, para-directing. The halogen atoms (-Br, -Cl, -F) are deactivating groups but are also ortho-, para-directing. unizin.orgyoutube.com In a competition, the strongly activating alkoxy group typically dominates the directing effect.

The two available positions for substitution are C3 and C6.

The -OiPr group at C4 strongly directs to its ortho positions, C3 and C5. Position C5 is blocked by fluorine, leaving C3 as the primary target.

The -Cl group at C2 directs to its ortho (C3) and para (C5, blocked) positions. This reinforces substitution at C3.

The -Br group at C1 directs to its ortho (C6) and para (C4, blocked) positions. This favors substitution at C6.

The -F group at C5 directs to its ortho positions, C4 (blocked) and C6. This also favors substitution at C6.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major ProductRationale
NitrationHNO₃, H₂SO₄1-Bromo-2-chloro-5-fluoro-4-isopropoxy-3-nitrobenzeneDominated by the strong ortho-directing effect of the activating isopropoxy group. nih.govdergipark.org.tr
BrominationBr₂, FeBr₃1,3-Dibromo-2-chloro-5-fluoro-4-isopropoxybenzeneElectrophilic addition of Br⁺ at the most activated position (C3). youtube.com
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(4-Bromo-5-chloro-2-fluoro-3-isopropoxyphenyl)ethan-1-oneAcyl group introduced at C3, ortho to the strongly activating -OiPr group.
SulfonationFuming H₂SO₄4-Bromo-5-chloro-2-fluoro-3-isopropoxybenzene-1-sulfonic acidIntroduction of SO₃H group at C3. This reaction is often reversible.

Nitration, Sulfonation, and Carboxylation Studies

While specific studies on the nitration, sulfonation, and carboxylation of this compound are not detailed in the literature, the regiochemical outcome of these electrophilic aromatic substitution reactions can be predicted. The isopropoxy group is the most powerful activating group on the ring, and its directing effect is expected to dominate. youtube.com The positions ortho and para to the isopropoxy group are C3 and C6. The C6 position is already substituted with a fluorine atom. Therefore, electrophilic attack is most likely to occur at the C3 position.

The halogen substituents, while being ortho-, para-directors themselves, are deactivating and their influence is likely to be overridden by the strongly activating isopropoxy group. Steric hindrance from the adjacent chloro group at C2 might slightly disfavor substitution at C3, but the electronic activation provided by the isopropoxy group is expected to be the determining factor.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

ReactionReagents (Hypothetical)Predicted Major Product
NitrationHNO₃ / H₂SO₄1-Bromo-2-chloro-5-fluoro-4-isopropoxy-3-nitrobenzene
SulfonationSO₃ / H₂SO₄2-Bromo-3-chloro-6-fluoro-5-isopropoxybenzenesulfonic acid
CarboxylationCO₂ / Strong Base (e.g., Kolbe-Schmitt)2-Bromo-3-chloro-6-fluoro-5-isopropoxybenzoic acid

It is important to note that the harsh conditions often required for these reactions, especially with a deactivated ring due to the presence of three halogens, could lead to side reactions or require specific catalysts that are not predictable without experimental data.

Formylation and Acylation Reactions

Formylation and acylation are key reactions for introducing carbonyl functionalities onto an aromatic ring. Given the electron-rich nature of the benzene ring due to the isopropoxy group, reactions like the Vilsmeier-Haack formylation or Friedel-Crafts acylation are theoretically plausible.

The Vilsmeier-Haack reaction , which employs a milder electrophile (the Vilsmeier reagent, typically generated from DMF and POCl₃), is well-suited for electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org This reaction would be expected to proceed with high regioselectivity, again favoring the position most activated by the isopropoxy group, which is the C3 position.

Friedel-Crafts acylation , a classic method for introducing an acyl group using an acyl halide or anhydride with a Lewis acid catalyst (e.g., AlCl₃), could also be envisioned. libretexts.orgmasterorganicchemistry.com However, the presence of multiple deactivating halogen groups might necessitate harsher reaction conditions. libretexts.org The isopropoxy group's oxygen atom can also coordinate with the Lewis acid, potentially complicating the reaction. Despite these challenges, the directing effect of the isopropoxy group would still be expected to favor substitution at the C3 position.

Predicted Carbonyl Addition Reactions:

ReactionReagents (Hypothetical)Predicted Major Product
Vilsmeier-Haack FormylationDMF / POCl₃2-Bromo-3-chloro-6-fluoro-5-isopropoxybenzaldehyde
Friedel-Crafts AcylationRCOCl / AlCl₃1-(2-Bromo-3-chloro-6-fluoro-5-isopropoxyphenyl)alkan-1-one

Positional Isomer Studies and Their Synthetic Accessibility

The synthesis of a specific polysubstituted benzene like this compound requires a carefully planned multi-step synthetic sequence. The relative positions of the five substituents can lead to a large number of constitutional isomers. The synthetic accessibility of any particular isomer is highly dependent on the order of introduction of the substituents and their directing effects. fiveable.melibretexts.org

The synthesis of such highly substituted benzenes often involves a combination of electrophilic aromatic substitution, nucleophilic aromatic substitution, and diazotization-substitution (Sandmeyer) reactions. youtube.com For instance, starting from a less substituted benzene derivative, the substituents can be introduced sequentially, taking into account their activating/deactivating and directing properties at each step.

While a comparative study on the synthetic accessibility of all possible isomers of this compound is not available, the existence of various related isomers in chemical databases suggests that synthetic routes to them have been developed. The choice of starting material and the sequence of reactions are paramount in achieving the desired isomeric purity. For example, a synthetic strategy might involve the introduction of an activating group first to facilitate subsequent substitutions, followed by transformations of functional groups to achieve the final substitution pattern.

Future Research Directions and Advanced Methodological Developments

Chemo-, Regio-, and Stereoselective Synthesis of Complex Derivatives

The synthesis of complex derivatives from a starting material like 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene presents significant challenges in controlling selectivity. Future research will likely focus on developing highly selective synthetic methodologies. The distinct electronic nature and steric hindrance of the bromo, chloro, and fluoro substituents, combined with the isopropoxy group, offer multiple reaction sites. Achieving chemo-, regio-, and stereoselectivity is crucial for creating specific, complex molecules with desired properties. For instance, developing catalytic systems that can selectively target one halogen over the others for cross-coupling reactions would be a significant advancement. Furthermore, exploring diastereoselective or enantioselective transformations on derivatives of this compound will be critical for applications in pharmaceuticals and materials science, where specific stereoisomers are often required for desired biological activity or material properties. Research in this area could lead to the divergent synthesis of various azacycles and other complex fluorinated skeletons. rsc.org

Flow Chemistry and Continuous Processing for Efficient Production

The production of polyhalogenated aromatic compounds can involve hazardous reagents and intermediates, as well as precise control of reaction conditions. Flow chemistry and continuous processing offer significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. spirochem.com Future research should explore the translation of synthetic routes for this compound and its derivatives to continuous flow systems. This would enable better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov Moreover, flow chemistry can facilitate the use of reactive intermediates and hazardous reagents more safely by generating and consuming them in situ. researchgate.net The integration of in-line purification and analysis techniques within a flow system could further streamline the manufacturing process, making it more cost-effective and environmentally friendly. d-nb.info

Development of Novel Catalytic Systems for Halogenated Aromatic Compounds

The development of novel and more efficient catalytic systems is paramount for advancing the chemistry of halogenated aromatic compounds. Research in this area will likely focus on several key aspects. Firstly, the design of catalysts with enhanced selectivity for specific C-X (where X is a halogen) bond activations will be crucial for the controlled functionalization of polyhalogenated benzenes. This could involve the use of transition metal catalysts with tailored ligand spheres or the exploration of non-precious metal catalysts like nickel. mdpi.com Secondly, the development of catalysts that are robust and resistant to deactivation, especially in the presence of multiple halogens, is a significant challenge. researchgate.net Carborane-based Lewis base catalysts are an emerging area that could offer new possibilities for aromatic halogenation under mild conditions. chemrxiv.org Finally, photocatalysis and electrocatalysis represent promising avenues for developing novel transformations of halogenated aromatics under milder and more sustainable conditions.

Predictive Modeling for Reactivity and Selectivity in Polyhalogenated Systems

The reactivity and selectivity in polyhalogenated systems are often difficult to predict due to the complex interplay of electronic and steric effects. Computational chemistry and machine learning are emerging as powerful tools to address this challenge. Future research will likely involve the development of predictive models that can accurately forecast the outcome of reactions involving compounds like this compound. By employing techniques such as density functional theory (DFT) and quantitative structure-activity relationship (QSAR) models, researchers can gain a deeper understanding of the factors that govern reactivity and selectivity. nih.gov Machine learning algorithms, trained on large datasets of chemical reactions, could also be used to predict the optimal reaction conditions and catalysts for a desired transformation. rsc.orgmit.edumit.edu This in silico approach has the potential to significantly accelerate the discovery and optimization of new synthetic routes, reducing the need for extensive empirical screening.

Q & A

Q. Methodological Answer :

  • Step 1 : Begin with a fluorobenzene derivative. Introduce the bromine and chlorine substituents via electrophilic aromatic substitution (EAS), prioritizing positions based on directing effects. The isopropoxy group (bulky substituent) may require protection during halogenation to avoid steric interference .
  • Step 2 : Use Ullmann coupling or nucleophilic aromatic substitution to install the isopropoxy group at the para position relative to existing halogens. Ensure anhydrous conditions to prevent hydrolysis .
  • Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm regiochemistry using 1H^{1}\text{H}-/19F^{19}\text{F}-NMR .

Basic: Which analytical techniques are optimal for characterizing this compound?

Q. Methodological Answer :

  • Purity Analysis : Use gas chromatography (GC) with flame ionization detection (FID) for volatile intermediates (>97% purity threshold) . For non-volatile derivatives, high-performance liquid chromatography (HPLC) with UV detection is preferred.
  • Structural Confirmation :
    • 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR to resolve substituent positions and confirm steric effects of the isopropoxy group.
    • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • Physical Properties : Measure density (e.g., 1.678 g/cm³) and refractive index (1.554–1.556) using standardized protocols .

Advanced: How to resolve discrepancies in reported physical properties (e.g., melting points)?

Q. Methodological Answer :

  • Cross-Validation : Compare data from multiple sources (e.g., academic journals, reagent catalogs) and note measurement conditions (e.g., heating rate for melting points). For example, boiling points may vary due to pressure differences (e.g., 91–92°C at 20 mmHg vs. ambient pressure) .
  • Controlled Replication : Synthesize the compound using published protocols and characterize it under identical conditions to isolate variables (e.g., impurity profiles affecting melting ranges) .

Advanced: How to mitigate steric hindrance during functionalization of the isopropoxy group?

Q. Methodological Answer :

  • Catalyst Selection : Use bulky ligands (e.g., BrettPhos in palladium-catalyzed couplings) to reduce steric clashes during cross-coupling reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of sterically hindered intermediates.
  • Temperature Control : Higher temperatures (80–120°C) may improve reaction kinetics but risk decomposition—monitor via TLC or in-situ IR .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation of volatile intermediates .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. Avoid water contact to prevent hydrolysis .
  • Storage : Store in amber glass under nitrogen at 2–8°C to minimize degradation. Monitor for color changes or precipitates indicating instability .

Advanced: How to analyze decomposition products under varying storage conditions?

Q. Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, light) for 4–8 weeks. Analyze degradation products via LC-MS or GC-MS.
  • Mechanistic Insight : Look for dehalogenation (loss of Br/Cl) or isopropoxy group cleavage, which may form phenolic byproducts. Compare with reference spectra from databases .

Basic: How to optimize purification to achieve >97% purity?

Q. Methodological Answer :

  • Recrystallization : Use a mixed solvent system (e.g., ethanol/water) for intermediates. Monitor crystal growth under controlled cooling rates.
  • Distillation : For low-boiling intermediates (e.g., <100°C), fractional distillation under reduced pressure minimizes thermal degradation .

Advanced: What is the role of this compound in synthesizing natural product derivatives?

Q. Methodological Answer :

  • Pharmaceutical Intermediates : The halogen/isopropoxy pattern serves as a scaffold for anticancer agents (e.g., kinase inhibitors) or agrochemicals. For example, similar structures are used in baccatin III derivatives for taxol synthesis .
  • Coupling Reactions : Participate in Suzuki-Miyaura reactions to introduce aryl groups, leveraging the bromine as a leaving group. Optimize Pd catalysts (e.g., Pd(OAc)2_2) and bases (K2_2CO3_3) for high yields .

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